molecular formula C10H13BrN2O2 B177641 tert-Butyl (3-bromopyridin-2-yl)carbamate CAS No. 149489-04-3

tert-Butyl (3-bromopyridin-2-yl)carbamate

Cat. No.: B177641
CAS No.: 149489-04-3
M. Wt: 273.13 g/mol
InChI Key: QYXWTADXOAAMPA-UHFFFAOYSA-N
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Description

tert-Butyl (3-bromopyridin-2-yl)carbamate: is an organic compound with the molecular formula C10H13BrN2O2 . It is a derivative of pyridine, featuring a bromine atom at the 3-position and a tert-butyl carbamate group at the 2-position. This compound is often used in organic synthesis and medicinal chemistry due to its unique reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (3-bromopyridin-2-yl)carbamate typically involves the reaction of 3-bromopyridine-2-amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The general reaction scheme is as follows:

3-bromopyridine-2-amine+di-tert-butyl dicarbonatetert-Butyl (3-bromopyridin-2-yl)carbamate\text{3-bromopyridine-2-amine} + \text{di-tert-butyl dicarbonate} \rightarrow \text{this compound} 3-bromopyridine-2-amine+di-tert-butyl dicarbonate→tert-Butyl (3-bromopyridin-2-yl)carbamate

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in tert-Butyl (3-bromopyridin-2-yl)carbamate can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The pyridine ring can be oxidized under specific conditions to form N-oxides.

    Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the pyridine ring.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or alkoxides in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.

Major Products:

  • Substitution reactions yield various substituted pyridines.
  • Oxidation reactions produce pyridine N-oxides.
  • Reduction reactions can yield dehalogenated or reduced pyridine derivatives.

Scientific Research Applications

Chemistry: tert-Butyl (3-bromopyridin-2-yl)carbamate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the construction of heterocyclic compounds and pharmaceuticals.

Biology: In biological research, this compound is used to study the interactions of pyridine derivatives with biological macromolecules. It can be used in the design of enzyme inhibitors or receptor ligands.

Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its unique structure allows for the exploration of new therapeutic targets and the optimization of pharmacokinetic properties.

Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity and functional groups make it a valuable intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl (3-bromopyridin-2-yl)carbamate involves its interaction with specific molecular targets. The bromine atom and the carbamate group can participate in various chemical reactions, leading to the formation of covalent bonds with target molecules. The pyridine ring can interact with aromatic residues in proteins, influencing their function and activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • tert-Butyl (2-bromopyridin-3-yl)carbamate
  • tert-Butyl (5-bromo-3-methoxypyridin-2-yl)methylcarbamate
  • tert-Butyl (2-bromo-6-chloropyridin-3-yl)carbamate

Comparison:

  • tert-Butyl (2-bromopyridin-3-yl)carbamate has a similar structure but with the bromine atom at the 2-position, which can lead to different reactivity and applications.
  • tert-Butyl (5-bromo-3-methoxypyridin-2-yl)methylcarbamate features a methoxy group, which can influence its electronic properties and reactivity.
  • tert-Butyl (2-bromo-6-chloropyridin-3-yl)carbamate contains an additional chlorine atom, which can further modify its chemical behavior and potential applications.

The uniqueness of tert-Butyl (3-bromopyridin-2-yl)carbamate lies in its specific substitution pattern, which provides a distinct set of reactivity and applications compared to its analogs.

Properties

IUPAC Name

tert-butyl N-(3-bromopyridin-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O2/c1-10(2,3)15-9(14)13-8-7(11)5-4-6-12-8/h4-6H,1-3H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYXWTADXOAAMPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=CC=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80599346
Record name tert-Butyl (3-bromopyridin-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80599346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149489-04-3
Record name tert-Butyl (3-bromopyridin-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80599346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-t-Butoxycarbonylaminopyridine (10 g, 51.5 mmol) was dissolved in tetrahydrofuran (80 mL), and cooled to -78° C. N-butyllithium (120 mmol, 80 mL of 1.49M in hexanes) was added dropwise over a period of 1 h. After stirring for an additional 15 min at -78° C. and then for 2.5 h at -10° C., the solution was recooled back down to -78° C. and 1,2-dibromoethane (77.2 mmol, 6.65 mL) was added dropwise over a period of 15 min via syringe. The solution was allowed to warm to room temperature. The reaction was quenched with 100 mL of saturated ammonium chloride and was extracted with ethyl acetate (3×). The organic layers were collected, dried over magnesium sulfate, filtered, and concentrated. The resulting solid was purified by flash chromatography on silica gel (25% ethyl acetate/hexanes) giving 4.5 g (32%) of the titled product as a light brown solid:
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step Two
Quantity
6.65 mL
Type
reactant
Reaction Step Three
Yield
32%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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